molecular formula C30H42O8 B1679727 Proscillaridin CAS No. 466-06-8

Proscillaridin

Cat. No. B1679727
CAS RN: 466-06-8
M. Wt: 530.6 g/mol
InChI Key: MYEJFUXQJGHEQK-ALRJYLEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima) . It has been suggested to have potential cytotoxic and anticancer properties, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines .


Molecular Structure Analysis

Proscillaridin A has a molecular formula of C30H42O8 and a molecular weight of 530.6 g/mol . Its IUPAC name is 5- [14-hydroxy-10,13-dimethyl-3- (3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta [a]phenanthren-17-yl]pyran-2-one .


Chemical Reactions Analysis

Proscillaridin A has been found to significantly enhance TRAIL-induced cell death in cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of the anti-cell death molecules .

Scientific Research Applications

Summary of the Application

Proscillaridin A has been identified as a potential therapeutic agent in the treatment of colon cancer. It has been found to sensitize colon cancer cells to Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death .

Methods of Application or Experimental Procedures

In the study, a small-molecule chemical library was screened to identify agents that could sensitize cancer cells to TRAIL-induced cell death. Proscillaridin A was identified as the most effective TRAIL sensitizer in colon cancer cells .

Results or Outcomes

Proscillaridin A was found to synergistically enhance TRAIL-induced cell death in both TRAIL-sensitive and -resistant colon cancer cells. It also upregulated TRAIL receptor expression, while downregulating the levels of the anti-cell death molecules .

2. Application in Leukemia Treatment

Summary of the Application

Proscillaridin A has been found to target MYC overexpressing leukemia cells and leukemia stem cells by causing MYC degradation, epigenetic reprogramming, and leukemia differentiation through loss of lysine acetylation .

Methods of Application or Experimental Procedures

Proscillaridin A’s anticancer activity was investigated against a panel of human leukemia and solid tumor cell lines with different MYC expression levels, overexpression in vitro systems, and leukemia stem cells .

Results or Outcomes

At a clinically relevant dose, Proscillaridin A rapidly altered MYC protein half-life causing MYC degradation and growth inhibition. Transcriptomic profile of leukemic cells after treatment showed a downregulation of genes involved in MYC pathways, cell replication, and an upregulation of hematopoietic differentiation genes .

3. Application in Breast Cancer Treatment

Summary of the Application

Proscillaridin A has been found to inhibit JNK-Mediated Autophagy and promote apoptosis in breast cancer cells via ROS generation, intracellular Ca+2 oscillation, and inhibiting STAT3 signaling .

Methods of Application or Experimental Procedures

In the study, breast cancer cells were treated with Proscillaridin A. The treatment resulted in DNA fragmentation, caspase-cascade activation, PARP cleavage, mitochondrial dysfunction, Bax/Bcl-2 proteins modulation, and ER chaperone GRP78 inhibition along with decreased phosphorylation of ERK1/2 .

Results or Outcomes

Proscillaridin A was found to restrict cell growth, inhibit STAT3 activation, and induce apoptosis and autophagy in breast cancer cells via ROS generation and Ca+2 oscillation .

4. Application in Lung Cancer Treatment

Summary of the Application

Proscillaridin A has been found to induce apoptosis and suppress non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation .

Methods of Application or Experimental Procedures

In the study, Proscillaridin A showed potent cytotoxic effects in NSCLC cells at nanomolar levels. Treatment mechanism studies indicated that Proscillaridin A elevated Ca2+ levels, activated the AMPK pathway, and downregulated phosphorylation of ACC and mTOR .

Results or Outcomes

Proscillaridin A significantly suppressed tumor growth in nude mice compared to vehicle-treated mice. Consistent changes in protein levels were obtained from western blotting analysis of tumors and cell lines .

5. Application in Ovarian Cancer Treatment

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for Proscillaridin A in the treatment of ovarian cancer are currently under investigation .

Results or Outcomes

While the results or outcomes of using Proscillaridin A in the treatment of ovarian cancer are promising, more research is needed to confirm these findings .

6. Application in Liver Cancer Treatment

Summary of the Application

Proscillaridin A has been found to inhibit hepatocellular carcinoma progression through inducing mitochondrial damage and autophagy .

Methods of Application or Experimental Procedures

In the study, hepatocellular carcinoma cells were treated with Proscillaridin A. The treatment resulted in significant mitochondrial damage and elevated reactive oxygen species production, resulting in profound cell apoptosis .

Results or Outcomes

Proscillaridin A significantly inhibited the cell proliferation, migration, and invasion of hepatocellular carcinoma cells. It also had a marked inhibitory effect on the progression of hepatocellular carcinoma in the MHCC97H xenograft nude mouse model .

Future Directions

Proscillaridin A has shown promise as a potential anticancer agent, particularly in enhancing the efficacy of TRAIL therapeutics . Future studies are required to elucidate the detailed molecular mechanisms underlying its regulation of TRAIL-induced cell death . As shown in this and other studies, Proscillaridin A affects diverse cellular processes, such as transcription and protein degradation .

properties

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEJFUXQJGHEQK-ALRJYLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023532
Record name Proscillaridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proscillaridin

CAS RN

466-06-8
Record name Proscillaridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proscillaridin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proscillaridin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proscillaridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proscillaridin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROSCILLARIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC6BL281EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proscillaridin
Reactant of Route 2
Proscillaridin
Reactant of Route 3
Proscillaridin
Reactant of Route 4
Proscillaridin
Reactant of Route 5
Proscillaridin
Reactant of Route 6
Proscillaridin

Citations

For This Compound
2,510
Citations
E Denicolaï, N Baeza-Kallee, A Tchoghandjian… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… proscillaridin A were evaluated on GBM6 and GBM9 stem-like cell lines and on U87-MG and U251-MG cell lines. We showed that proscillaridin … anticancer effects of proscillaridin A that …
Number of citations: 53 www.ncbi.nlm.nih.gov
RZ Li, XX Fan, FG Duan, ZB Jiang, HD Pan… - Cell death & …, 2018 - nature.com
… This study aims to investigate the anti-cancer effects and the mechanisms of action of Proscillaridin A (PA) in NSCLC cells. In vitro sodium–potassium pump (Na + /K + ATPase) enzyme …
Number of citations: 47 www.nature.com
K Bielawski, K Winnicka, A Bielawska - … and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
We evaluated the cytotoxicity and underlying mechanisms of cardiac glycosides, including digoxin, ouabain and proscillaridin A, on the proliferation of breast cancer MCF-7 cells. In …
Number of citations: 158 www.jstage.jst.go.jp
R Berges, E Denicolai, A Tchoghandjian… - Cell death & …, 2018 - nature.com
Glioblastoma (GBM) is characterized by highly aggressive growth and invasive behavior. Due to the highly lethal nature of GBM, new therapies are urgently needed and repositioning of …
Number of citations: 33 www.nature.com
K Winnicka, K Bielawski, A Bielawska… - Biological and …, 2008 - jstage.jst.go.jp
… whether derivatives of ouabain, digoxin and proscillaridin A without a lactone ring show the … In our work, we have synthesized three derivatives of ouabain, digoxin and proscillaridin A …
Number of citations: 90 www.jstage.jst.go.jp
K Winnicka, K Bielawski, A Bielawska… - Archives of pharmacal …, 2007 - Springer
… with ouabain, digoxin and proscillaridin A induced visible phosphatidylserine … proscillaridin A was definitely stronger than by ouabain or digoxin. We also demonstrated that proscillaridin …
Number of citations: 63 link.springer.com
J Hou, N Kang, NN Liu, D Tan, S Zhang… - Annals of Translational …, 2022 - ncbi.nlm.nih.gov
Background Pancreatic cancer (PC) is a highly metastatic and lethal cancer with a very low overall 5-year survival rate. There is an urgent need for identifying new therapeutic agents for …
Number of citations: 2 www.ncbi.nlm.nih.gov
EM Da Costa, G Armaos, G McInnes, A Beaudry… - Journal of Experimental …, 2019 - Springer
… Here, we demonstrate that cardiac glycoside proscillaridin A specifically targets MYC overexpressing leukemia cells and leukemia stem cells by causing MYC degradation, epigenetic …
Number of citations: 29 link.springer.com
A Maryam, T Mehmood, Q Yan, Y Li, M Khan… - Oxidative medicine and …, 2018 - hindawi.com
Cardiac glycosides are natural compounds used for the treatment of cardiovascular disorders. Although originally prescribed for cardiovascular diseases, more recently, they have been …
Number of citations: 48 www.hindawi.com
K Winnicka, K Bielawski, A Bielawska… - Natural product …, 2010 - Taylor & Francis
… and proscillaridin A on human fibroblasts. These data show that low concentrations of ouabain, digoxin and proscillaridin … It was shown that 30 nM ouabain, digoxin and proscillaridin A …
Number of citations: 49 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.